What is Methomyl-d3 and its primary use in research?
What is Methomyl-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide Methomyl. Its primary application in research is as a high-fidelity internal standard for the precise quantification of Methomyl in complex matrices. This document outlines its chemical and physical properties, details its use in analytical methodologies, and presents a key metabolic pathway.
Core Properties of Methomyl-d3
Methomyl-d3 is structurally identical to Methomyl, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Methomyl in mass spectrometry-based analyses, without significantly altering its chemical behavior.
Physicochemical and Analytical Data
The following tables summarize the key quantitative data for Methomyl-d3 and its non-labeled counterpart, Methomyl.
| Property | Methomyl-d3 | Methomyl |
| IUPAC Name | methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | S-methyl N-((methylcarbamoyl)oxy)thioacetimidate |
| CAS Number | 1398109-07-3[1] | 16752-77-5[2] |
| Molecular Formula | C₅H₇D₃N₂O₂S[1] | C₅H₁₀N₂O₂S[3] |
| Molecular Weight | 165.23 g/mol [4][5] | 162.21 g/mol [3] |
| Appearance | White crystalline solid[6] | White crystalline solid with a slight sulfurous odor[3] |
| Melting Point | 78 - 79 °C[6] | 77 °C[7] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] | - |
Table 1: General Properties of Methomyl-d3 and Methomyl.
| Solvent | Solubility of Methomyl ( g/100g at 25°C) |
| Methanol (B129727) | 100[8] |
| Ethanol | 42[8] |
| Acetone | 72[8] |
| Isopropanol | 22[8] |
| Toluene | 3[8] |
| Chloroform | Slightly soluble[1] |
| Water | 5.8 g/100 mL (57.9 g/L)[9] |
Table 2: Solubility of Methomyl in Various Solvents. The solubility of Methomyl-d3 is expected to be very similar to that of Methomyl.
Primary Research Application: Internal Standard for Quantification
The principal application of Methomyl-d3 in a research setting is as an internal standard for the quantitative analysis of Methomyl residues in various samples, including environmental (soil, water) and biological matrices.[10] Its utility stems from its similar extraction efficiency and chromatographic behavior to the native Methomyl, while its distinct mass allows for accurate quantification via isotope dilution mass spectrometry.
Experimental Protocol: Quantification of Methomyl in Vegetable Matrices using LC-MS/MS
This section details a representative experimental protocol for the quantification of Methomyl using Methomyl-d3 as an internal standard, based on established methodologies.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard solution (Methomyl-d3) at a known concentration. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄). Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
MRM Transitions for Quantification and Confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Methomyl | 163.1 | 88.1 | 58.2 |
| Methomyl-d3 | 166.1 | 91.1 | 61.2 |
Table 3: Exemplary MRM transitions for the analysis of Methomyl and Methomyl-d3. Note: Optimal transitions may vary depending on the instrument and source conditions.
3. Data Analysis
Quantification is achieved by calculating the ratio of the peak area of the Methomyl quantifier ion to the peak area of the Methomyl-d3 quantifier ion. A calibration curve is constructed using standards of known Methomyl concentrations and a constant concentration of Methomyl-d3.
Methomyl Degradation Pathway
Methomyl is subject to degradation in the environment through various physicochemical and microbial pathways. Understanding these pathways is crucial for environmental risk assessment. The following diagram illustrates a proposed degradation pathway of Methomyl.
Caption: Proposed degradation pathway of Methomyl in the environment.
Experimental Workflow for Methomyl Analysis
The logical flow of a typical quantitative analysis of Methomyl using Methomyl-d3 is depicted in the following workflow diagram.
Caption: General workflow for the quantification of Methomyl using Methomyl-d3.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methomyl-d3 | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methomyl-d3 (Standard)_TargetMol [targetmol.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Methomyl (EHC 178, 1996) [inchem.org]
- 8. fao.org [fao.org]
- 9. mdpi.com [mdpi.com]
- 10. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments [ouci.dntb.gov.ua]
